molecular formula C17H17F2N3O6 B13404540 benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

Cat. No.: B13404540
M. Wt: 397.3 g/mol
InChI Key: KFZMOOGZFANFGH-UHFFFAOYSA-N
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Description

N-Carboxybenzyl Gemcitabine is a derivative of gemcitabine, a well-known nucleoside analog used in chemotherapy.

Chemical Reactions Analysis

Types of Reactions

N-Carboxybenzyl Gemcitabine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a variety of modified compounds with different therapeutic potentials .

Scientific Research Applications

N-Carboxybenzyl Gemcitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: Researchers use it to investigate the mechanisms of nucleoside analogs in cellular processes.

    Medicine: Its primary application is in cancer research, where it is studied for its potential to inhibit cancer cell proliferation.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

N-Carboxybenzyl Gemcitabine exerts its effects by interfering with DNA synthesis. Once inside the cell, it is phosphorylated to its active triphosphate form, which is then incorporated into the DNA strand during replication. This incorporation leads to chain termination and the inhibition of DNA synthesis, ultimately causing cell death. The molecular targets involved include DNA polymerase and ribonucleotide reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carboxybenzyl Gemcitabine is unique due to its modified structure, which may offer different pharmacokinetic properties and therapeutic potentials compared to its parent compound, gemcitabine. This modification can potentially enhance its efficacy and reduce its toxicity, making it a promising candidate for further research and development .

Properties

Molecular Formula

C17H17F2N3O6

Molecular Weight

397.3 g/mol

IUPAC Name

benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)

InChI Key

KFZMOOGZFANFGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F

Origin of Product

United States

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